![molecular formula C9H8N4OS B14200966 3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol CAS No. 882971-50-8](/img/structure/B14200966.png)
3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol typically involves the diazotization of an aromatic amine followed by coupling with a thiazole derivative. The reaction conditions often include acidic environments to facilitate the diazotization process. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo group into amines.
Scientific Research Applications
3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: The compound is being investigated for its antimicrobial and anticancer properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol involves its interaction with biological molecules. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar compounds to 3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol include other thiazole derivatives and azo compounds. These compounds share similar structural features but may differ in their specific biological activities and applications. For example, thiazole derivatives like sulfathiazole are known for their antimicrobial properties, while azo compounds are widely used in dye chemistry .
Properties
CAS No. |
882971-50-8 |
|---|---|
Molecular Formula |
C9H8N4OS |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
3-amino-5-(1,3-thiazol-2-yldiazenyl)phenol |
InChI |
InChI=1S/C9H8N4OS/c10-6-3-7(5-8(14)4-6)12-13-9-11-1-2-15-9/h1-5,14H,10H2 |
InChI Key |
YUADXNZCNAPKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N=NC2=CC(=CC(=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sulfamide, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14200897.png)
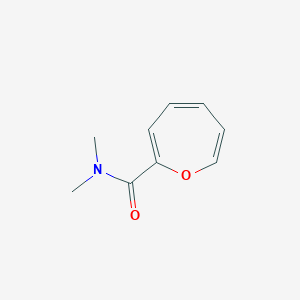
![6-(3-aminopropyl)-9-(1H-imidazol-1-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14200916.png)
![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
![2-Ethyl-1-phenyl-3-propanoyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14200926.png)
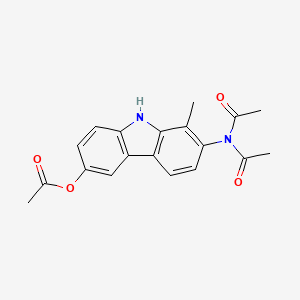
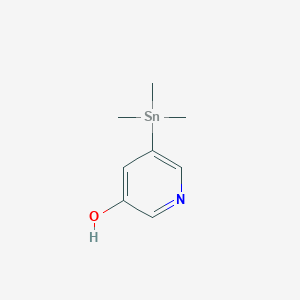
![1-Bromo-2-[2-(2-iodophenyl)ethenyl]benzene](/img/structure/B14200945.png)
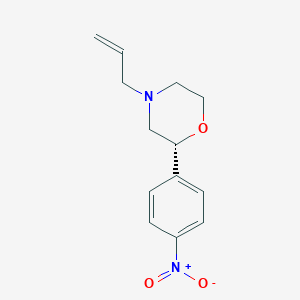
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
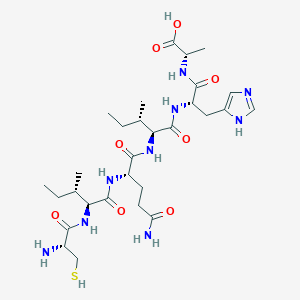
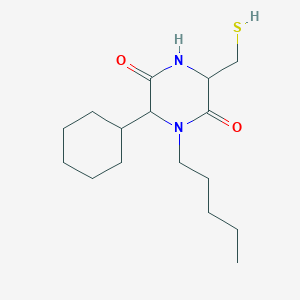
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
